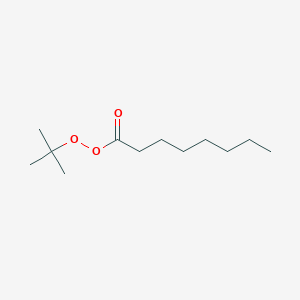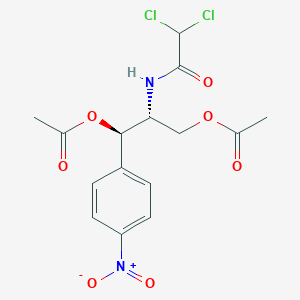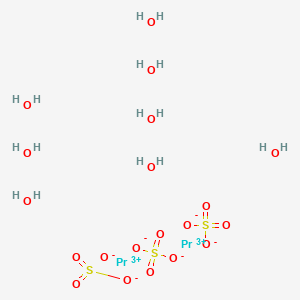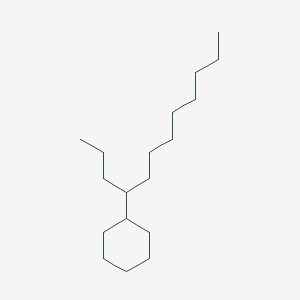
(1-Propylnonyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Propylnonyl)cyclohexane, also known as PNC, is a cyclic hydrocarbon that has been studied extensively in recent years due to its potential applications in various scientific fields. PNC has been found to possess unique biochemical and physiological properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of (1-Propylnonyl)cyclohexane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (1-Propylnonyl)cyclohexane has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the production of anti-inflammatory cytokines, such as IL-10.
Effets Biochimiques Et Physiologiques
(1-Propylnonyl)cyclohexane has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant properties. (1-Propylnonyl)cyclohexane has also been found to modulate the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1-Propylnonyl)cyclohexane in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, (1-Propylnonyl)cyclohexane is also highly reactive and can be difficult to handle, which can limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on (1-Propylnonyl)cyclohexane. One area of interest is the development of new synthetic methods for (1-Propylnonyl)cyclohexane and related compounds. Another area of interest is the investigation of the potential therapeutic applications of (1-Propylnonyl)cyclohexane, particularly in the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to elucidate the mechanism of action of (1-Propylnonyl)cyclohexane and to better understand its biochemical and physiological effects.
Méthodes De Synthèse
There are several methods for synthesizing (1-Propylnonyl)cyclohexane, including the catalytic hydrogenation of cyclohexene and the alkylation of cyclohexanone with 1-bromopropane. The most commonly used method involves the reaction of cyclohexene with 1-bromopropane in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
(1-Propylnonyl)cyclohexane has been studied extensively for its potential applications in the fields of organic chemistry, materials science, and pharmacology. In organic chemistry, (1-Propylnonyl)cyclohexane has been used as a building block for the synthesis of various compounds, including chiral ligands and polymers. In materials science, (1-Propylnonyl)cyclohexane has been used as a template for the synthesis of mesoporous materials. In pharmacology, (1-Propylnonyl)cyclohexane has been found to possess anti-inflammatory and analgesic properties.
Propriétés
Numéro CAS |
13151-84-3 |
|---|---|
Nom du produit |
(1-Propylnonyl)cyclohexane |
Formule moléculaire |
C18H36 |
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
dodecan-4-ylcyclohexane |
InChI |
InChI=1S/C18H36/c1-3-5-6-7-8-10-14-17(13-4-2)18-15-11-9-12-16-18/h17-18H,3-16H2,1-2H3 |
Clé InChI |
CZCIELPMZUTELM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCC)C1CCCCC1 |
SMILES canonique |
CCCCCCCCC(CCC)C1CCCCC1 |
Synonymes |
(1-Propylnonyl)cyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



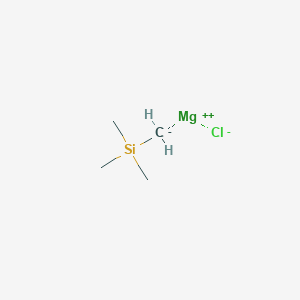
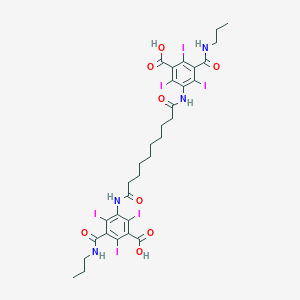
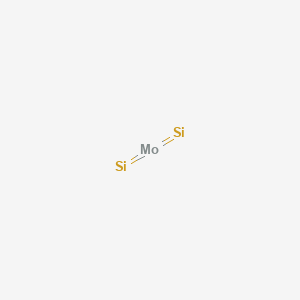
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
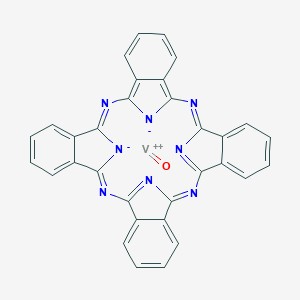
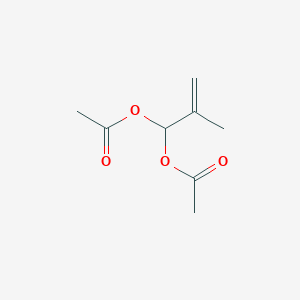
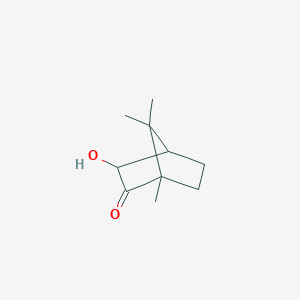
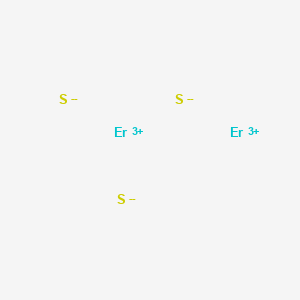
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
